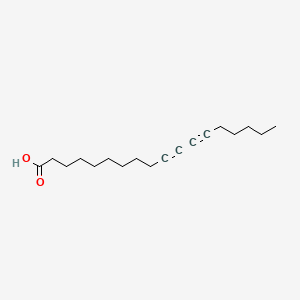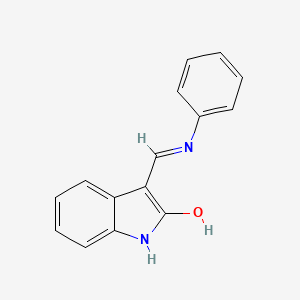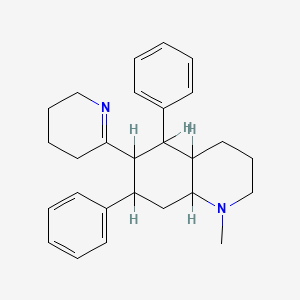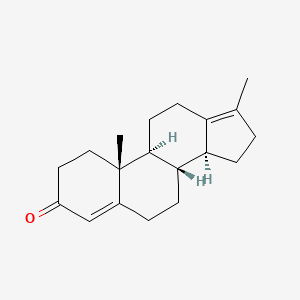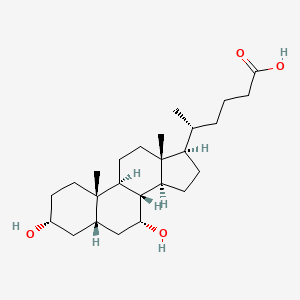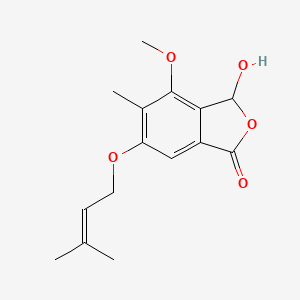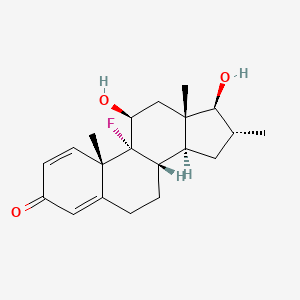![molecular formula C10H13N5 B1209651 8-(1-哌嗪基)咪唑并[1,2-a]吡嗪 CAS No. 76537-53-6](/img/structure/B1209651.png)
8-(1-哌嗪基)咪唑并[1,2-a]吡嗪
概述
描述
8-哌嗪-1-基咪唑并[1,2-a]吡嗪是一种杂环化合物,在药物化学领域引起了极大的兴趣。 该化合物以其作为乙酰胆碱酯酶抑制剂和抗氧化剂的潜力而闻名,使其成为治疗阿尔茨海默病等神经退行性疾病的有希望的候选药物 .
科学研究应用
8-哌嗪-1-基咪唑并[1,2-a]吡嗪具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为乙酰胆碱酯酶抑制剂的作用,这对于治疗阿尔茨海默病至关重要.
工业: 用于开发药物和农用化学品.
作用机制
8-哌嗪-1-基咪唑并[1,2-a]吡嗪的作用机制涉及其与乙酰胆碱酯酶的相互作用。该化合物与酶的催化活性位点和外周阴离子位点均结合,抑制其活性。 这种双重结合模式与混合抑制模式一致,这已通过分子对接研究和酶动力学分析得到证实 .
未来方向
The “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” and its derivatives have shown promising results in the treatment of Alzheimer’s disease (AD) . Based on the biological activity and molecular properties, the best active compound is valuable for further development . The scientific community is expected to bring about future developments .
生化分析
Biochemical Properties
8-(1-Piperazinyl)imidazo(1,2-a)pyrazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain kinases, such as the insulin-like growth factor-I receptor (IGF-IR) and aurora kinase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to interact with tyrosine kinase EphB4, further highlighting its role in modulating biochemical pathways .
Cellular Effects
The effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells by targeting the P53 pathway . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of IGF-IR and aurora kinase by binding to their active sites, thereby preventing their catalytic activity . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine have been observed to change over time. This compound exhibits high metabolic stability, with a half-life of approximately 990 minutes in human plasma . Over time, it undergoes degradation, leading to the formation of various metabolites. Long-term studies have shown that 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . These interactions lead to the formation of metabolites that can further influence cellular function and metabolic flux . Additionally, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine has been shown to affect the levels of certain metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine in therapeutic applications .
Subcellular Localization
The subcellular localization of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, play a key role in directing 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine to these compartments . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
合成路线和反应条件
8-哌嗪-1-基咪唑并[1,2-a]吡嗪的合成通常涉及适当前体的环化反应。一种常见的方法包括在特定条件下,使2-氨基吡嗪与哌嗪反应。 该反应通常由碘催化,并在单釜三组分缩合反应中进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件可以提高产率和纯度。 该过程还可能包括重结晶和色谱等纯化步骤,以确保最终产品符合工业标准 .
化学反应分析
反应类型
8-哌嗪-1-基咪唑并[1,2-a]吡嗪会发生各种化学反应,包括:
氧化: 该反应可以通过过氧化氢等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠等试剂。
常见试剂和条件
氧化: 过氧化氢,在温和条件下。
还原: 硼氢化钠在醇溶剂中。
取代: 各种亲核试剂在碱性条件下。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羟基化的衍生物,而取代反应可以在哌嗪环上引入各种官能团 .
相似化合物的比较
类似化合物
咪唑并[1,2-a]吡嗪-8(7H)-酮: 另一种具有类似生物活性的乙酰胆碱酯酶抑制剂.
咪唑并[1,2-a]吡嗪-6-基脲: 具有潜在抗病毒活性的化合物.
独特性
8-哌嗪-1-基咪唑并[1,2-a]吡嗪以其作为乙酰胆碱酯酶抑制剂和抗氧化剂的双重作用而脱颖而出。 这种双重功能使其成为药物化学中用途广泛的化合物,特别是在治疗神经退行性疾病方面 .
属性
IUPAC Name |
8-piperazin-1-ylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLOJVJEGEMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227346 | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-53-6 | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?
A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.
Q2: How does the structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine influence its activity and what modifications have been explored?
A2: The core structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].
Q3: What are the key analytical methods used to characterize and study 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives?
A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


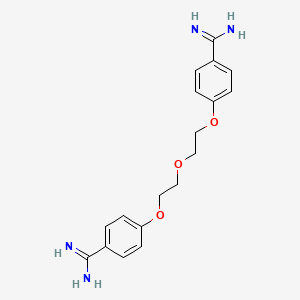
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)

